molecular formula C24H19N3O5S B2370937 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate CAS No. 381165-77-1

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate

Cat. No.: B2370937
CAS No.: 381165-77-1
M. Wt: 461.49
InChI Key: JFULQEVMEPUMIQ-UHFFFAOYSA-N
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Description

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group would yield sulfoxides or sulfones, while reduction of the nitro group would produce corresponding amines.

Scientific Research Applications

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-16-22(33-21-11-7-6-10-20(21)27(29)30)23(26(25-16)18-8-4-3-5-9-18)32-24(28)17-12-14-19(31-2)15-13-17/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFULQEVMEPUMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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